

2-(4-Bromo-3-methylphenoxy)acetic acid

physical and chemical properties

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Compound of Interest

Compound Name: 2-(4-Bromo-3-methylphenoxy)acetic acid

Cat. No.: B181241

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An In-Depth Technical Guide to **2-(4-Bromo-3-methylphenoxy)acetic Acid**

Introduction

2-(4-Bromo-3-methylphenoxy)acetic acid is a synthetic carboxymethyl ether derivative of a substituted phenol. Its chemical structure, featuring a brominated and methylated aromatic ring linked to an acetic acid moiety via an ether bond, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and an analysis of its potential applications, particularly for professionals in chemical research and drug development.

Chemical and Physical Properties

The properties of **2-(4-Bromo-3-methylphenoxy)acetic acid** are dictated by its molecular structure: the acidic carboxylic group, the phenoxy ether linkage, and the substituted aromatic ring. These features influence its solubility, reactivity, and spectroscopic characteristics.

Quantitative Data Summary

A compilation of the core physical and chemical data for **2-(4-Bromo-3-methylphenoxy)acetic acid** is presented below. This data is essential for its handling, reaction setup, and analytical characterization.

Property	Value	Source
Molecular Formula	C9H9BrO3	PubChem
Molecular Weight	245.07 g/mol	PubChem
Appearance	White to off-white crystalline powder	Molbase
Melting Point	158-161 °C	Molbase
Boiling Point	385.7±32.0 °C (Predicted)	PubChem
Density	1.638±0.06 g/cm ³ (Predicted)	PubChem
pKa	3.22±0.10 (Predicted)	PubChem
LogP	2.85 (Predicted)	PubChem
CAS Number	2083-77-4	ChemicalBook
PubChem CID	3014902	PubChem

Synthesis and Characterization

The synthesis of **2-(4-Bromo-3-methylphenoxy)acetic acid** is most commonly achieved via a Williamson ether synthesis. This classic and reliable method involves the reaction of the corresponding phenol with a haloacetic acid derivative under basic conditions.

Synthesis Protocol: Williamson Ether Synthesis

This protocol details the synthesis of **2-(4-Bromo-3-methylphenoxy)acetic acid** from 4-Bromo-3-methylphenol and chloroacetic acid. The base, sodium hydroxide, serves to deprotonate the phenol, forming a nucleophilic phenoxide ion that subsequently attacks the electrophilic carbon of chloroacetic acid.

Materials:

- 4-Bromo-3-methylphenol
- Chloroacetic acid

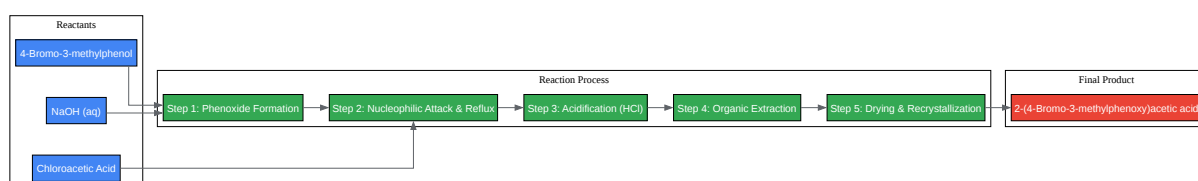
- Sodium hydroxide (NaOH)
- Water (distilled or deionized)
- Hydrochloric acid (HCl, concentrated)
- Diethyl ether or Ethyl acetate (for extraction)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Step-by-Step Procedure:

- **Phenoxide Formation:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Bromo-3-methylphenol in an aqueous solution of sodium hydroxide. The molar ratio of NaOH to the phenol should be approximately 2:1 to ensure complete deprotonation and to neutralize the chloroacetic acid in the next step. Stir the mixture until the phenol is completely dissolved.
- **Nucleophilic Substitution:** Slowly add an equimolar amount of chloroacetic acid to the reaction mixture. Upon addition, the solution may warm slightly.
- **Reaction & Reflux:** Heat the mixture to reflux (approximately 100 °C) and maintain it for 2-3 hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).
- **Workup & Acidification:** After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Carefully acidify the aqueous solution with concentrated HCl until the pH is approximately 1-2. This protonates the carboxylate, causing the desired product, **2-(4-Bromo-3-methylphenoxy)acetic acid**, to precipitate as it is typically insoluble in acidic aqueous solutions.
- **Extraction:** Extract the product from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate. Perform the extraction three times to maximize yield.
- **Drying and Evaporation:** Combine the organic layers and dry them over an anhydrous drying agent like MgSO_4 . Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

- Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

Synthesis Workflow Diagram



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Caption: Williamson ether synthesis workflow for **2-(4-Bromo-3-methylphenoxy)acetic acid**.

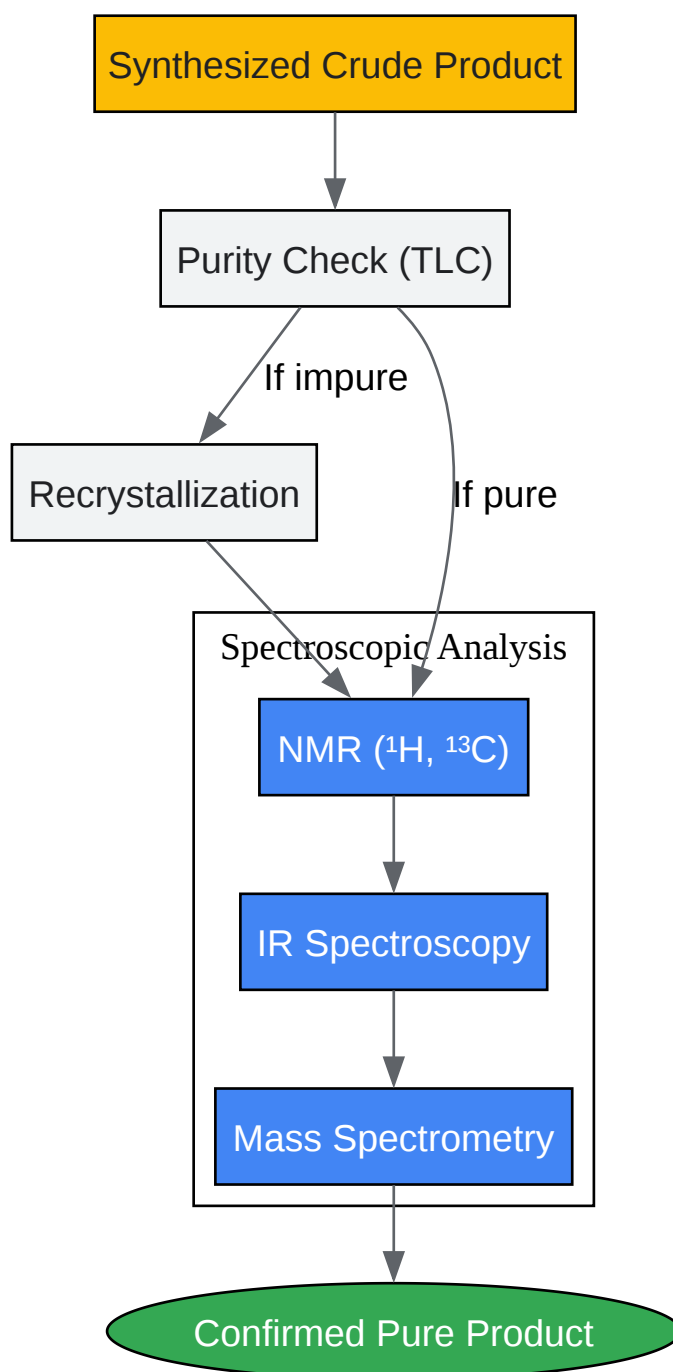
Analytical Characterization

To confirm the identity and purity of the synthesized product, a combination of spectroscopic methods is employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methyl group protons, and the methylene protons of the acetic acid moiety. The integration of these peaks should correspond to the number of protons in each environment.
 - ^{13}C NMR: The carbon NMR will show distinct signals for the carboxylic carbon, the carbons in the aromatic ring, the methyl carbon, and the methylene carbon.

- Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band characteristic of the O-H stretch of the carboxylic acid (around 2500-3300 cm^{-1}) and a sharp, strong peak for the C=O stretch of the carbonyl group (around 1700 cm^{-1}). The C-O ether stretch will also be present (around 1200-1300 cm^{-1}).
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks with nearly equal intensity), providing strong evidence for the successful incorporation of bromine into the structure.

Analytical Workflow Diagram



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Caption: Logical workflow for the purification and characterization of the final product.

Applications and Relevance

2-(4-Bromo-3-methylphenoxy)acetic acid is not typically an end-product but rather a valuable building block in organic and medicinal chemistry. Its utility stems from the presence of

multiple reactive sites:

- **Carboxylic Acid Group:** This functional group can be readily converted into esters, amides, or acid chlorides, allowing for its conjugation to other molecules. This is a common strategy in drug development for modifying solubility or for linking to a pharmacophore.
- **Aromatic Ring:** The bromine atom on the aromatic ring is a key functional handle for cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. These reactions are fundamental in modern drug discovery for constructing complex molecular architectures by forming new carbon-carbon or carbon-heteroatom bonds.

Given its structure, this compound is a potential precursor for the synthesis of more complex molecules with potential biological activity. Aryloxyacetic acid derivatives, in general, have been explored for various therapeutic applications, and this specific scaffold provides a platform for further chemical diversification.

Safety and Handling

As with any laboratory chemical, **2-(4-Bromo-3-methylphenoxy)acetic acid** should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. Based on its acidic nature, it may cause skin and eye irritation. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

2-(4-Bromo-3-methylphenoxy)acetic acid is a well-defined chemical compound with predictable properties based on its functional groups. Its synthesis via the robust Williamson ether synthesis is straightforward, and its characterization relies on standard analytical techniques. The true value of this molecule lies in its potential as a versatile intermediate, offering multiple avenues for chemical modification, making it a useful tool for researchers in synthetic chemistry and drug discovery.

References

- PubChem. (n.d.). **2-(4-bromo-3-methylphenoxy)acetic acid**. National Center for Biotechnology Information.
- Molbase. (n.d.). **2-(4-bromo-3-methylphenoxy)acetic acid**.

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